molecular formula C17H21NO4 B593783 nor-6alpha-Oxycodol CAS No. 116499-16-2

nor-6alpha-Oxycodol

Cat. No.: B593783
CAS No.: 116499-16-2
M. Wt: 303.35 g/mol
InChI Key: KFWOOLJUSYSBAD-NZQXGWJPSA-N
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Description

Nor-6alpha-Oxycodol is a metabolite of oxycodone, an opioid analgesic commonly used for pain management. This compound is structurally similar to known opioids and is primarily used as an analytical reference material in research and forensic applications .

Mechanism of Action

Target of Action

Nor-6alpha-Oxycodol, also known as alpha-noroxycodol, is a metabolite of oxycodone . It is structurally similar to known opioids . The primary targets of this compound are likely to be the same as those of oxycodone, which primarily targets the μ-opioid receptors .

Mode of Action

As a μ-opioid receptor agonist, this compound is expected to bind to these receptors, leading to a decrease in the perception of pain

Biochemical Pathways

Oxycodone has been shown to cause an up-regulation in GABA B receptor expression in sensory neurons . These receptors are transported to their central terminals within the dorsal horn, reinforcing a presynaptic inhibition .

Pharmacokinetics

It is known that this compound is a metabolite of oxycodone . Oxycodone is primarily metabolized via cytochrome P450 (CYP) 3A-mediated N-demethylation . The metabolites derived from this pathway, including this compound, account for 45% of the dose .

Result of Action

Given its structural similarity to known opioids, it is likely to have similar effects, such as analgesia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s metabolic state, and genetic factors affecting drug metabolism. For instance, the presence of CYP3A inducers or inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of oxycodone , and likely also its metabolites, including this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nor-6alpha-Oxycodol involves the N-demethylation of oxycodone. This process is typically carried out in the liver via the enzyme cytochrome P450 3A4 (CYP3A4) . The reaction conditions for laboratory synthesis often involve the use of specific solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with solubility in DMF being 20 mg/ml and in DMSO being 10 mg/ml .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar pathways as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Nor-6alpha-Oxycodol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nor-6alpha-Oxycodone N-oxide, while reduction could produce a deoxygenated derivative.

Scientific Research Applications

Nor-6alpha-Oxycodol is primarily used in scientific research as an analytical reference material. Its applications include:

Comparison with Similar Compounds

    Noroxycodone: Another metabolite of oxycodone with similar properties but higher central nervous system penetration.

    Noroxymorphone: A potent opioid with higher affinity for the mu-opioid receptor.

    Norbuprenorphine: A metabolite of buprenorphine with distinct pharmacological properties.

Uniqueness: Nor-6alpha-Oxycodol is unique due to its specific structural configuration and its role as a minor metabolite of oxycodone. Its poor blood-brain barrier penetration differentiates it from other similar compounds, making it less effective as an analgesic but valuable for research purposes .

Properties

IUPAC Name

(4R,4aS,7S,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12+,15-,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWOOLJUSYSBAD-NZQXGWJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@H](CC5)O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344992
Record name nor-6alpha-Oxycodol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116499-16-2
Record name nor-6alpha-Oxycodol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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